Cas no 887583-71-3 (1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine)

1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine
- 1-(2-{[(2-Methyl-2-propanyl)(diphenyl)silyl]oxy}ethyl)piperazine
- 1-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazine
- 1-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine
- 887583-71-3
- tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane
- VHTGWHWKPHHGHK-UHFFFAOYSA-N
- SCHEMBL554235
- AKOS015961076
- AB16747
- 1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine
- starbld0007612
- DB-111115
- 1-[2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethyl]piperazine
- 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine
-
- Inchi: InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3
- InChI Key: VHTGWHWKPHHGHK-UHFFFAOYSA-N
- SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3
Computed Properties
- Exact Mass: 368.228390183g/mol
- Monoisotopic Mass: 368.228390183g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.5Ų
1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B691975-500mg |
1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine |
887583-71-3 | 500mg |
$ 165.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-334169-1g |
1-tert-Butyl-diphenylsilyloxy-ethyl-piperazine, |
887583-71-3 | 1g |
¥2813.00 | 2023-09-05 | ||
TRC | B691975-5g |
1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine |
887583-71-3 | 5g |
$ 1320.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-334169-1 g |
1-tert-Butyl-diphenylsilyloxy-ethyl-piperazine, |
887583-71-3 | 1g |
¥2,813.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944424-1g |
1-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)piperazine |
887583-71-3 | 98% | 1g |
¥4891.00 | 2024-04-26 |
1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
Additional information on 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine
Professional Introduction to Compound with CAS No. 887583-71-3 and Product Name: 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine
The compound with the CAS number 887583-71-3 and the product name 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and biochemical research. The presence of a tert-Butyldiphenylsilyl group in its molecular structure contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the importance of piperazine derivatives in the design of novel therapeutic agents. Piperazine, a six-membered heterocyclic amine, is known for its ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. The introduction of an oxyethyl chain extends the compound's functionality, enabling interactions with biological targets that are not accessible to simpler piperazine derivatives. This modification has opened up new avenues for the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
The tert-Butyldiphenylsilyl moiety is particularly noteworthy due to its role as a protecting group in organic synthesis. This group enhances the compound's solubility and stability under various reaction conditions, facilitating its use in multi-step synthetic protocols. Additionally, the diphenylsilyl part can participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the construction of complex molecular architectures. These properties make 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine a versatile building block for medicinal chemists.
In the realm of drug discovery, the compound's potential lies in its ability to interact with biological targets through multiple mechanisms. The piperazine ring can form hydrogen bonds with polar residues in proteins, while the oxyethyl chain can engage in hydrophobic interactions or disrupt protein-protein interfaces. Such interactions are crucial for designing molecules that exhibit high selectivity and efficacy. Preliminary computational studies suggest that this compound may have binding affinities comparable to those of existing drugs used in treating central nervous system disorders.
Recent advancements in chemical biology have emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The synthesis and characterization of analogs derived from 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine have provided valuable insights into how structural modifications influence biological activity. For instance, variations in the length or composition of the oxyethyl chain can significantly alter the compound's pharmacokinetic properties. These findings are guiding efforts to develop next-generation therapeutics with improved pharmacological profiles.
The compound's utility extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemical research. The combination of a silicon-containing group and an oxygenated side chain makes it an attractive candidate for developing novel polymers or surfactants with tailored properties. In agrochemistry, such compounds can serve as intermediates for synthesizing pesticides or herbicides that exhibit enhanced environmental compatibility.
From a synthetic chemistry perspective, 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine exemplifies the strategic use of functional groups to achieve desired chemical behavior. The tert-butyldiphenylsilyl group not only protects reactive sites but also serves as a handle for further functionalization. This dual functionality has enabled chemists to construct increasingly complex molecules with precision and efficiency. The compound's synthesis involves multi-step reactions that showcase modern techniques such as transition-metal catalysis and orthogonal protection strategies.
The growing interest in this compound is also driven by its potential role in addressing unmet medical needs. neurological disorders remain particularly challenging to treat due to their complex pathophysiology. By leveraging the unique properties of 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine, researchers aim to develop innovative therapies that target specific disease mechanisms at a molecular level. Early clinical trials are underway to evaluate its efficacy and safety profile in animal models.
In conclusion, 1-2-(tert-Butyldiphenylsilyl)oxyethylpiperazine (CAS No. 887583-71-3) represents a significant contribution to modern medicinal chemistry. Its structural features offer multiple opportunities for therapeutic intervention across various disease areas. As research progresses, this compound is expected to play an increasingly important role in drug discovery and development efforts worldwide.
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